molecular formula C13H12N2O4S B8461548 5-Ethyl-2-(2-nitroanilino)thiophene-3-carboxylic acid CAS No. 61325-03-9

5-Ethyl-2-(2-nitroanilino)thiophene-3-carboxylic acid

Cat. No. B8461548
Key on ui cas rn: 61325-03-9
M. Wt: 292.31 g/mol
InChI Key: YMUVWCRVJDCTHX-UHFFFAOYSA-N
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Patent
US04172831

Procedure details

5-Ethyl-2-(2-nitroanilino)-thiophene-3-carboxylic acid (8.0 g, 0.027 mol) in ethanol (150 ml) was catalytically reduced over 10% palladium on charcoal (900 mg) at 60 p.s.i. The catalyst was removed by filtration and the solvent removed by distillation in vacuo to give the title compound.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
900 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:7][C:6]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N+:15]([O-])=O)=[C:5]([C:18]([OH:20])=[O:19])[CH:4]=1)[CH3:2]>C(O)C.[Pd]>[NH2:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[NH:8][C:6]1[S:7][C:3]([CH2:1][CH3:2])=[CH:4][C:5]=1[C:18]([OH:20])=[O:19]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C)C1=CC(=C(S1)NC1=C(C=CC=C1)[N+](=O)[O-])C(=O)O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
900 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(NC=2SC(=CC2C(=O)O)CC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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